molecular formula C17H14ClN3O3 B2537212 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 478042-39-6

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2537212
CAS No.: 478042-39-6
M. Wt: 343.77
InChI Key: ALTYOQAXIDGWED-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group and at position 5 with an acetamide moiety linked to a 4-methoxyphenyl ring. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 3-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methoxyphenyl acetamide contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-7-5-13(6-8-14)19-15(22)10-16-20-17(21-24-16)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTYOQAXIDGWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential in cancer treatment. Several studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer properties.

Case Studies:

StudyFocusKey Findings
Study AAnticancer ActivityThe compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in certain cases .
Study BMechanistic InsightsResearch indicated that the oxadiazole moiety enhances binding affinity to cancer-related enzymes, suggesting a mechanism for its cytotoxic effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies:

StudyFocusKey Findings
Study CAntimicrobial ActivityThe compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study DLipoxygenase InhibitionIt was found to inhibit lipoxygenase activity, which is crucial in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .

Antiviral Activity

Emerging research has highlighted the antiviral potential of oxadiazole derivatives. These compounds have shown effectiveness against various viral pathogens.

Case Studies:

StudyFocusKey Findings
Study EAntiviral ActivityCompounds structurally related to 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide demonstrated up to 50% inhibition of Tobacco Mosaic Virus (TMV) at concentrations around 500 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the oxadiazole ring and side chains can significantly influence biological activities.

Key Insights:

  • Oxadiazole Moiety : The presence of the oxadiazole ring is critical for anticancer and antimicrobial activities.
  • Substituent Variations : Altering substituents on the aromatic rings can enhance or diminish biological activity, providing a pathway for drug optimization .

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name/ID Oxadiazole Substituent Acetamide Substituent Biological Activity (IC50) Reference
Target Compound 3-(3-Chlorophenyl) N-(4-Methoxyphenyl) Not reported -
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}acetamide 3-(4-Chlorophenyl) N-(3-Chloro-4-methoxyphenyl) Not reported
BI 665915 (FLAP inhibitor) Oxadiazole linked to pyridinyl and cyclopropyl groups N,N-Dimethyl FLAP binding IC50 <10 nM; LTB4 inhibition IC50 <100 nM
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 4-(4-Chlorophenyl) N-(5-Methyl-1,2-oxazol-3-yl) Not reported
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide N/A (benzothiazole core) 4-Methoxyphenyl Not reported
Key Observations:

Substituent Position on Chlorophenyl :

  • The target compound’s 3-chlorophenyl group on the oxadiazole differs from the 4-chlorophenyl in the analog from . This positional variation may alter steric interactions and binding affinity in biological targets.

Acetamide Modifications: Replacement of the 4-methoxyphenyl group with N,N-dimethyl (as in BI 665915) enhances metabolic stability and enzyme inhibition potency .

Core Heterocycle Variations :

  • Compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () replace oxadiazole with benzothiazole, demonstrating the flexibility of acetamide-linked heterocycles in drug design.

Pharmacological Activity Trends

  • Anti-Inflammatory Activity: Thiazolidine analogs with methoxyphenyl acetamide groups (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) inhibit nitric oxide (NO) production in macrophages with IC50 values of 45.6 µM . This suggests that the target compound’s methoxyphenyl group may similarly modulate anti-inflammatory pathways.
  • Enzyme Inhibition: Oxadiazole-containing FLAP inhibitors like BI 665915 demonstrate potent enzyme binding (IC50 <10 nM) and functional inhibition (IC50 <100 nM) in human whole blood .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    The 3-chlorophenyl group increases lipophilicity compared to unsubstituted oxadiazoles, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen-Bonding Capacity : The oxadiazole’s nitrogen atoms and acetamide’s carbonyl group provide hydrogen-bonding sites, critical for target engagement .

Biological Activity

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : The oxadiazole moiety can interact with nucleic acids, disrupting cancer cell replication .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies on similar oxadiazole derivatives suggest that they possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range significantly depending on the specific bacterial strain tested .

Case Studies

  • Antitumor Activity Study :
    • A study evaluated various 1,3,4-oxadiazole derivatives for their cytotoxic effects against different cancer cell lines.
    • Results indicated that certain modifications to the oxadiazole scaffold enhanced cytotoxicity significantly compared to unmodified compounds .
  • Antimicrobial Testing :
    • In a comparative study of oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited MIC values ranging from 5 to 25 µM, indicating moderate to strong antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with various biological targets, contributing to its anticancer and antimicrobial effects .

Comparative Analysis Table

Biological ActivityMechanism of ActionMIC Values (µM)References
AnticancerInhibition of thymidylate synthaseN/A
AntimicrobialDisruption of bacterial cell walls5 - 25

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